![molecular formula C18H19N3O3 B2484932 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 672952-05-5](/img/structure/B2484932.png)
6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
描述
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic properties and its role as a chemical intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized to form the quinazoline ring.
Methoxylation: The quinazoline core is further functionalized by introducing methoxy groups at the 6 and 7 positions using methanol and a suitable catalyst.
N-Alkylation: The final step involves the N-alkylation of the quinazoline derivative with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline ring.
Substitution: The methoxy groups and the N-alkyl moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of tyrosine kinases involved in cancer progression.
Biological Research: The compound is used in biological assays to study its effects on cell signaling pathways and its potential anticancer activity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinazoline derivatives with various biological activities.
作用机制
The mechanism of action of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds to the ATP-binding site of tyrosine kinases, thereby preventing their activation .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-4-anilinoquinoline: Another quinazoline derivative with potent tyrosine kinase inhibitory activity.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Known for its antihypertensive properties.
6,7-Dimethoxy-2-methyl-N-[®-1-(4-{2-[(methylamino)methyl]phenyl}thien-2-yl)ethyl]quinazolin-4-amine: A compound with similar structural features but different biological activities.
Uniqueness
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to inhibit tyrosine kinases with high potency sets it apart from other quinazoline derivatives .
属性
IUPAC Name |
6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-15-7-5-4-6-12(15)10-19-18-13-8-16(23-2)17(24-3)9-14(13)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOWWHDWPXUCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326272 | |
| Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672952-05-5 | |
| Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


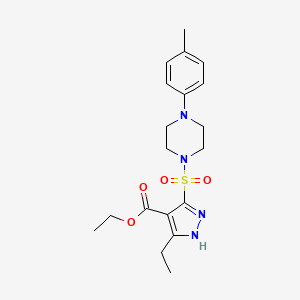

![N-(3-chloro-4-fluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2484851.png)
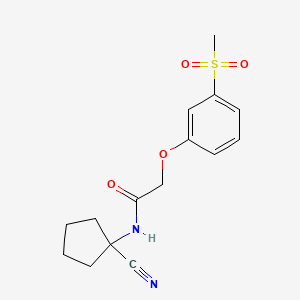


![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
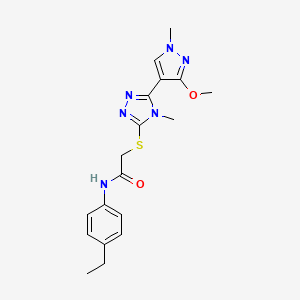
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)
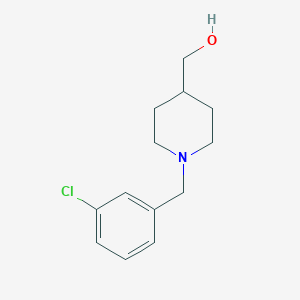
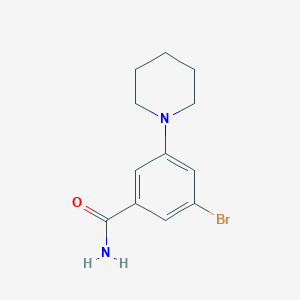
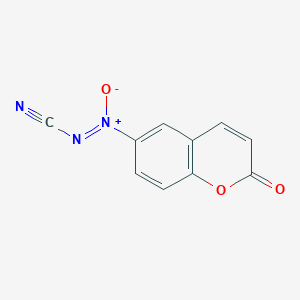

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
